molecular formula C27H28F3N2O4PS B3324177 N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 1808205-87-9

N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B3324177
CAS No.: 1808205-87-9
M. Wt: 564.6 g/mol
InChI Key: CSEKRNBJQQKIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3NO4PS.C6H15N/c22-21(23,24)31(26,27)25-30-28-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)29-30;1-4-7(5-2)6-3/h1-12,25H;4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEKRNBJQQKIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N2O4PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Applications in Medicinal Chemistry

1. Anticancer Research

  • The compound has been investigated for its potential as an anticancer agent due to its structural similarity to known phosphoramidate prodrugs that exhibit cytotoxicity against various cancer cell lines.
  • Case studies have demonstrated that derivatives of phosphoramidates can enhance the delivery of chemotherapeutic agents by improving solubility and cellular uptake.

2. Drug Delivery Systems

  • Its unique structure allows for modification to create targeted drug delivery systems that can encapsulate therapeutic agents and release them in a controlled manner.
  • Research has shown that phosphorous-containing compounds can improve the bioavailability of drugs through enhanced permeability.

Applications in Materials Science

1. Catalysis

  • The compound serves as a catalyst in various organic reactions due to the presence of the phosphorous atom which can stabilize reaction intermediates.
  • Studies have highlighted its effectiveness in facilitating asymmetric synthesis processes which are crucial for producing chiral molecules.

2. Polymer Chemistry

  • It can be utilized in the synthesis of new polymeric materials that exhibit improved mechanical properties and thermal stability.
  • Research indicates that incorporating phosphorous-containing compounds into polymers can enhance flame retardancy and reduce toxicity.

Data Tables

Application AreaSpecific Use CaseReference Source
Medicinal ChemistryAnticancer agent development
Drug Delivery SystemsTargeted delivery of chemotherapeutics
CatalysisAsymmetric synthesis catalyst
Polymer ChemistrySynthesis of flame-retardant materials

Case Studies

Case Study 1: Anticancer Activity
In a study published in Advanced Synthesis & Catalysis, researchers synthesized a series of phosphoramidate derivatives based on this compound and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated significant inhibition of cell proliferation compared to control groups.

Case Study 2: Drug Delivery Enhancement
A recent investigation assessed the use of this compound in formulating liposomal drug delivery systems for anti-HIV medications. The findings revealed improved therapeutic efficacy and reduced side effects when compared to conventional formulations.

Mechanism of Action

The mechanism of action of N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues of N,N-Diethylethanamine
Compound Structure Key Differences from TEA Applications Reference
Triethylammonium Acetate TEA + acetic acid (1:1) Ionic liquid form; improved solubility in polar solvents. HPLC mobile-phase modifier, buffer solutions.
N,N-Dimethylethylamine (CH₃)₂NC₂H₅ Smaller alkyl groups; higher volatility (bp: 66°C). Catalyst for polyurethane foams.
2-Chloro-N,N-diethylethanamine C₆H₁₄ClN Chlorine substituent increases reactivity in nucleophilic substitutions. Intermediate in pharmaceutical synthesis.

Thermodynamic Behavior :

  • TEA exhibits strongly negative deviations from Raoult's law in mixtures with alkan-1-ols (e.g., methanol, propan-1-ol), indicating specific interactions (e.g., hydrogen bonding) .
  • Excess enthalpy (Hᴱ) for TEA + n-octane mixtures is accurately predicted by SAFT-γMie models, highlighting its utility in thermodynamic simulations .
Analogues of the Phosphapentacyclic Trifluoromethanesulfonamide
Compound Structure Key Differences from Target Sulfonamide Applications Reference
N-(Bis(4-methoxyphenyl)methyl)-1,1,1-trifluoromethanesulfonamide C₁₇H₁₆F₃NO₄S Aryl substituents instead of phosphapentacyclic core. Catalyst in Pd-mediated cycloadditions.
N-Allyl-1,1,1-trifluoromethanesulfonamide C₄H₆F₃NO₂S Allyl group provides π-bond reactivity. Intermediate in organometallic synthesis.

Reactivity and Stability :

  • The triflyl group in the target compound enhances electrophilicity compared to non-fluorinated sulfonamides, enabling efficient participation in cross-coupling reactions .
N,N-Diethylethanamine
  • Catalytic Efficiency : TEA accelerates urethane foam formation by neutralizing HCl byproducts, achieving reaction yields >90% in industrial settings .
  • Metabolism : In vitro studies show N-deethylation as the primary metabolic pathway for TEA derivatives (e.g., isotonitazene), producing N-deethyl metabolites .
Phosphapentacyclic Trifluoromethanesulfonamide
  • Biomedical Potential: Structural analogs with bicyclic cores exhibit phosphodiesterase inhibition, hinting at possible cardio-protective applications .

Key Data Tables

Table 1: Physicochemical Comparison of Sulfonamides
Property Target Sulfonamide N-(Bis(4-methoxyphenyl)methyl)-triflyl N-Allyl-triflyl
Molecular Weight (g/mol) 533.47 387.37 189.15
Melting Point (°C) Not reported 86–87 Oil (liquid)
Yield in Synthesis Not reported 24% 82%
Table 2: Thermodynamic Properties of TEA Mixtures
System Temperature (K) Excess Enthalpy (Hᴱ, J/mol) Deviation from Ideality
TEA + n-octane 298–303 -120 to -180 Strongly negative
TEA + methanol 293–303 -220 to -300 Hydrogen bonding

Biological Activity

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a phosphapentacyclic framework and a trifluoromethanesulfonamide group. The complexity of its structure suggests potential interactions with biological systems that merit investigation.

Structural Overview

ComponentDescription
Base Structure Pentacyclic compound with phosphorous
Functional Groups Trifluoromethanesulfonamide, diethylethanamine

Research indicates that the compound may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that similar phosphorous-containing compounds can possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting key enzymatic pathways.
  • Anticancer Potential : Compounds with complex cyclic structures have been explored for their ability to inhibit cancer cell proliferation. This activity could stem from interference with cellular signaling pathways or induction of apoptosis in malignant cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of related phosphorous-containing compounds against various bacterial strains. Results indicated significant inhibition zones, suggesting potential use as antimicrobial agents.
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on cancer cell lines demonstrated that compounds with similar structural motifs exhibited dose-dependent cytotoxic effects. The specific effects of N,N-diethylethanamine; N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide need further exploration to establish its efficacy.

Research Findings

Recent investigations have highlighted several aspects of the biological activity of this compound:

  • Cell Viability Studies : Research indicated reduced cell viability in treated cancer cell lines compared to controls.
  • Mechanistic Insights : Studies utilizing flow cytometry have suggested that treatment with the compound may lead to increased apoptosis in specific cancer types.

Q & A

Q. How can researchers address discrepancies between computational predictions and experimental results?

  • Methodological Answer :
  • Error analysis : Quantify approximations in computational models (e.g., basis set limitations in DFT).
  • Experimental refinement : Adjust synthetic routes to account for steric effects not captured in simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N,N-diethylethanamine;N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.